1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has shown significant potential in scientific research due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques and Characterization : Research into compounds similar to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves detailed synthesis and characterization methods. For instance, the synthesis of related compounds, such as ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employs analytical techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD for characterization. These studies demonstrate the importance of detailed analytical methods in understanding the properties and potential applications of synthesized compounds (Haroon et al., 2019).
Biological Activities
Antagonist Activity : Research has identified structural features critical for antagonist activity in compounds, including those related to Neuropeptide S (NPS) antagonist activity. This highlights the role of urea functionality and the importance of structural modification in enhancing biological activity (Zhang et al., 2008).
Anti-Tumor Agents : Compounds structurally related to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea have been synthesized and evaluated as anti-tumor agents. These studies emphasize the potential therapeutic applications of such compounds in treating various cancers (Nassar et al., 2015).
Antiproliferative Agents : Research into (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with antiproliferative activity against non-small cell lung cancer cell lines, suggesting the potential for developing novel cancer therapies (Bazin et al., 2016).
Enzyme Inhibition
- Xanthine Oxidase Inhibitory Activity : The synthesis and evaluation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives reveal their potential as xanthine oxidase inhibitors, indicating the therapeutic potential of such compounds in treating diseases like gout (Qi et al., 2015).
Antidiabetic Agents
- Antidiabetic Activity : Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. These findings suggest a new avenue for the development of antidiabetic medications (Faidallah et al., 2016).
Mécanisme D'action
Target of action
The compound “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” belongs to the class of pyrrolopyrazine derivatives . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be related to these biological activities.
Mode of action
Pyrrolopyrazine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea”. Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, the effects could range from changes in cell signaling pathways to direct antimicrobial or antitumor effects .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWBXFRRWPCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.